

TKB245: A Covalent Inhibitor of SARS-CoV-2 Main Protease

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Compound of Interest		
Compound Name:	TKB245	
Cat. No.:	B10856404	Get Quote

An In-depth Technical Guide on the Covalent Binding Mechanism and Preclinical Profile of a Potent Antiviral Candidate

This technical guide provides a comprehensive overview of **TKB245**, a novel and potent small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro). **TKB245** distinguishes itself through a covalent binding mechanism to the catalytic cysteine residue (Cys145) of Mpro, leading to effective inhibition of viral replication. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and the underlying mechanism of action of **TKB245**.

Introduction

The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] Its highly conserved nature and vital role make it an attractive target for antiviral drug development.[2] **TKB245** is a 4-fluoro-benzothiazole-containing small molecule that has demonstrated significant potency against SARS-CoV-2, including various variants of concern.[3][4] Structural and biochemical analyses have confirmed that **TKB245** acts as a covalent inhibitor, forming a stable bond with the Cys145 residue in the active site of Mpro.[3] [4]

Quantitative Data Summary



The preclinical evaluation of **TKB245** has generated significant quantitative data, highlighting its potency and favorable pharmacokinetic properties. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Potency of TKB245 and Comparators

Compound	Target	IC50 (μM)	EC50 (µM) in VeroE6 cells	CC50 (µM) in various cell lines
TKB245	SARS-CoV-2 Mpro	0.007[3]	0.03[3]	> 100[5]
TKB248	SARS-CoV-2 Mpro	0.074[3]	0.22[3]	> 100[5]
Nirmatrelvir	SARS-CoV-2 Mpro	-	> TKB245's EC50[3]	-
Molnupiravir	SARS-CoV-2 RdRp	-	> TKB245's EC50[3]	-
Ensitrelvir	SARS-CoV-2 Mpro	-	> TKB245's EC50[3]	-

Table 2: Antiviral Activity of TKB245 against SARS-CoV-

2 Variants

SARS-CoV-2 Variant	EC50 (μM)[4]
Alpha	0.014 - 0.056
Beta	0.014 - 0.056
Gamma	0.014 - 0.056
Delta	0.014 - 0.056
Карра	0.014 - 0.056
Omicron	0.014 - 0.056



Table 3: Pharmacokinetic Properties of TKB245 in

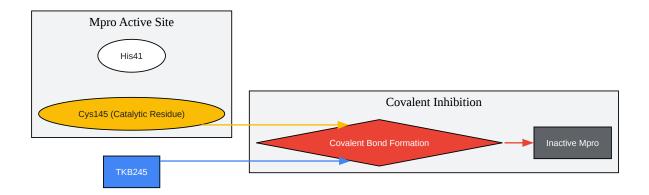
Human Liver-Chimeric (PXB) Mice

Compound	Oral Half-life (h)[3]	Oral Bioavailability (%)[3]
TKB245	3.82	48
TKB248	4.34	72

Mechanism of Action: Covalent Binding to Cys145

The inhibitory activity of **TKB245** is attributed to its ability to form a covalent bond with the catalytic Cys145 residue of the SARS-CoV-2 main protease.[3][4] This irreversible interaction effectively inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins necessary for replication.[1]

Structural analysis has revealed that the 4-fluorobenzothiazole moiety of **TKB245** plays a pivotal role in its potent activity.[3] This group is directed towards the solvent, while the core of the molecule establishes interactions within the active site cavity.[4] The formation of the covalent bond between **TKB245** and Cys145 has been unequivocally confirmed through X-ray crystallography and native mass spectrometry.[3][4] Furthermore, binding of **TKB245** has been shown to promote the dimerization of Mpro, a process essential for its catalytic activity.[3]



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Figure 1. Covalent binding of TKB245 to Cys145 of Mpro.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **TKB245** are provided below.

Mpro Enzymatic Assay

This assay quantifies the inhibitory activity of **TKB245** against the SARS-CoV-2 main protease.

- · Reagents and Materials:
 - Recombinant SARS-CoV-2 Mpro
 - Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
 - Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
 - TKB245 and control compounds
 - 384-well assay plates
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of **TKB245** and control compounds in DMSO.
 - Dispense a small volume of the compound dilutions into the assay plate.
 - Add recombinant Mpro to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the specific fluorogenic substrate).



- Calculate the rate of reaction for each compound concentration.
- Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay determines the efficacy of **TKB245** in inhibiting SARS-CoV-2 replication in a cellular context.

- · Reagents and Materials:
 - VeroE6, HeLa-ACE2-TMPRSS2, or A549-ACE2-TMPRSS2 cells
 - SARS-CoV-2 virus stock (e.g., ancestral strain or variants of concern)
 - Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
 - TKB245 and control compounds
 - 96-well cell culture plates
 - Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunostaining for viral antigens)

Procedure:

- Seed the appropriate cell line in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of TKB245 and control compounds in cell culture medium.
- Remove the old medium from the cells and add the compound dilutions.
- Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.



- After incubation, quantify the extent of viral replication using a suitable method (e.g., measure viral RNA in the supernatant by RT-qPCR or assess cytopathic effect).
- Determine the EC50 value by plotting the percentage of viral inhibition as a function of compound concentration.
- In parallel, assess cell viability in the presence of the compounds (without virus) to determine the CC50 value.

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of **TKB245** in complex with Mpro, confirming the covalent bond formation.

- Procedure Overview:
 - Co-crystallize recombinant Mpro with an excess of TKB245. This typically involves mixing
 the purified protein and the compound and setting up crystallization trials using various
 precipitating agents.
 - Harvest the resulting crystals and cryo-protect them.
 - Collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
 - Refine the structure and build the TKB245 molecule into the electron density map. The
 presence of a clear electron density link between the sulfur atom of Cys145 and the
 inhibitor confirms the covalent bond. The PDB ID for the TKB245-Mpro complex is 8DOX.
 [5]

Native Mass Spectrometry

This method confirms the covalent modification of Mpro by **TKB245** and can provide insights into the stoichiometry of the complex and its effect on dimerization.

Procedure Overview:

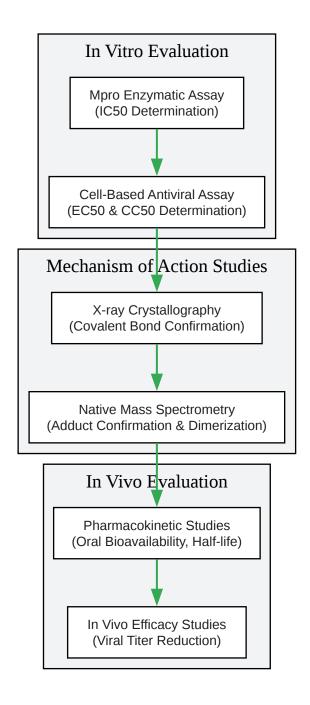
Foundational & Exploratory





- Incubate purified Mpro with TKB245.
- Desalt the protein-inhibitor complex to make it compatible with mass spectrometry analysis.
- Introduce the sample into a mass spectrometer under native conditions (i.e., preserving non-covalent interactions).
- Acquire mass spectra. The mass of the Mpro-TKB245 complex will be higher than that of the apo-Mpro by the mass of the TKB245 molecule, confirming covalent adduction.
- The relative abundance of monomeric and dimeric species can also be monitored to assess the effect of the inhibitor on Mpro dimerization.









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